7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
CAS No.: 1437794-90-5
Cat. No.: VC3405633
Molecular Formula: C11H11BrN4
Molecular Weight: 279.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1437794-90-5 |
|---|---|
| Molecular Formula | C11H11BrN4 |
| Molecular Weight | 279.14 g/mol |
| IUPAC Name | 7-bromo-1-butylbenzotriazole-5-carbonitrile |
| Standard InChI | InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3 |
| Standard InChI Key | YXGPMDMOJQOCRZ-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1 |
| Canonical SMILES | CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1 |
Introduction
Synthesis Methods
The synthesis of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile typically involves the bromination of the parent compound, 1-butyl-1,2,3-benzotriazole-5-carbonitrile. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like dichloromethane or chloroform. The reaction conditions are controlled to ensure selective bromination at the 7-position.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including substitution, reduction, and oxidation reactions. The bromine atom can be replaced by other substituents through nucleophilic substitution reactions, while the cyano group can participate in further transformations.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Replacement of the bromine atom with other groups (e.g., azide, cyanide) |
| Reduction Reactions | Reduction of the cyano group to form amine derivatives |
| Oxidation Reactions | Oxidation of the butyl group to form carboxylic acid derivatives |
Biological and Industrial Applications
While specific biological or industrial applications of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile are not well-documented, benzotriazole derivatives are generally used in various fields such as medicinal chemistry, materials science, and as intermediates in organic synthesis. Their structural features can contribute to the design of drugs with specific biological activities.
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